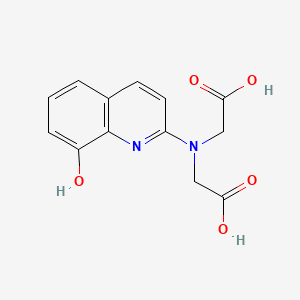
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is an organic compound with the molecular formula C16H16ClNO It is a derivative of acetamide, characterized by the presence of a chloro group, a dimethylphenyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride, followed by the introduction of a phenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,5-dimethylaniline reacts with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(2,5-dimethylphenyl)acetamide.
Step 2: The intermediate product is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of proteins, thereby affecting their function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2,4-dimethylphenyl)acetamide
- 2-chloro-N-(2,5-dimethylphenyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide is unique due to the presence of both a dimethylphenyl group and a phenyl group, which confer distinct chemical and biological properties. This combination enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-8-9-12(2)14(10-11)18-16(19)15(17)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODHHRXDZDTHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)
![N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2372952.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2372954.png)

![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)
![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)



![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)


